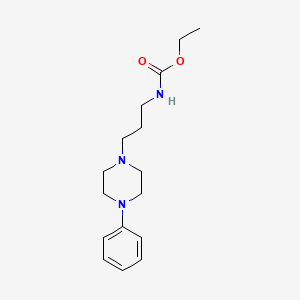

Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

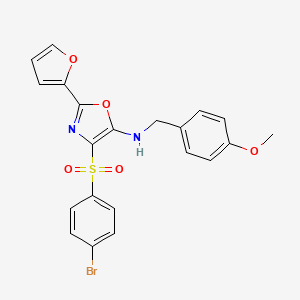

Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate is a compound with the molecular formula C16H25N3O2 and a molecular weight of 291.395. It is a derivative of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound is synthesized through discovery strategies for balancing target-based in vitro screening and phenotypic in vivo screening . The synthesis of piperazine derivatives, which are part of the compound, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C16H25N3O2. The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring are important features of the structure .Chemical Reactions Analysis

The formation of this compound involves the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Aplicaciones Científicas De Investigación

Carcinogenicity and Contaminant Analysis

Studies have identified ethyl carbamate (urethane), a compound structurally similar to "Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate," as a potential carcinogen present in alcoholic beverages and fermented foods. The International Agency for Research on Cancer (IARC) convened scientists to reassess the carcinogenicity of ethyl carbamate, highlighting its significance in public health (Baan et al., 2007). Additionally, the development of rapid determination methods for ethyl carbamate in Chinese rice wine using headspace solid-phase microextraction and gas chromatography–mass spectrometry (GC-MS) illustrates the ongoing efforts to monitor and control this contaminant in food and beverages (Liu et al., 2012).

Food and Environmental Toxicant

Ethyl carbamate's presence in fermented products and its classification as a Group 2A carcinogen by IARC underline the critical need for monitoring and mitigating its levels in foods to safeguard human health. Research focuses on its formation, metabolism, toxic effects, and strategies for its reduction in food products, indicating the scope of scientific interest in minimizing exposure to this compound (Gowd et al., 2018).

Analytical Methods and Mitigation Strategies

Significant advancements have been made in the analytical detection and mitigation of ethyl carbamate in alcoholic beverages. This includes the development of novel methods for its quantification and strategies to reduce its formation during the production process. Studies have explored various approaches, from physical and chemical methods to metabolic engineering, to decrease the levels of ethyl carbamate, reflecting the comprehensive efforts to address this challenge in the alcoholic beverages industry (Zhao et al., 2013).

Anticonvulsant Activity and Chemical Structure Analysis

Research into novel branched alkyl carbamates has shown potential in the field of anticonvulsant medications, indicating the versatility and importance of carbamate derivatives in pharmaceutical development. This work demonstrates the therapeutic potential of carbamate structures and the importance of structural analysis in identifying effective compounds for medical use (Hen et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl N-[3-(4-phenylpiperazin-1-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-2-21-16(20)17-9-6-10-18-11-13-19(14-12-18)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDVHQHZORNDIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2730866.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide](/img/structure/B2730867.png)

![N-(4-cyanooxan-4-yl)-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide](/img/structure/B2730869.png)

![1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2730871.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2730872.png)

![(2Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enenitrile](/img/structure/B2730875.png)

![5-[1-(butan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2730876.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2730877.png)

![7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2730878.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2730883.png)